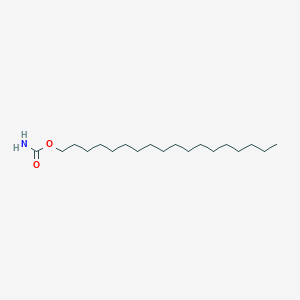

Octadecyl carbamate

Description

Contextualization of Carbamate (B1207046) Chemistry in Modern Chemical Sciences

Carbamates, formally derived from carbamic acid (NH₂COOH), are a class of organic compounds characterized by the general formula R₂NC(O)OR wikipedia.org. These molecules hold a significant position in modern chemical sciences, particularly in drug discovery and medicinal chemistry, where they serve as integral structural motifs in numerous approved therapeutic agents acs.orgscientists.uznih.govwosjournals.com. The carbamate functionality is recognized for its notable chemical and proteolytic stabilities, alongside its capacity to permeate cell membranes, making it a valuable peptide bond surrogate in medicinal chemistry acs.orgscientists.uznih.gov. Beyond pharmaceuticals, carbamate derivatives are extensively employed in agricultural chemicals, including pesticides, fungicides, and herbicides acs.orgnih.govnih.govmdpi.com. They also play a crucial role in the chemical and paint industries as starting materials, intermediates, and solvents acs.orgnih.gov. Furthermore, organic carbamates function as effective protecting groups for amines and amino acids in organic synthesis and peptide chemistry acs.orgnih.gov. A distinctive feature of carbamates is their ability to modulate inter- and intramolecular interactions with target enzymes or receptors. This is attributed to the conformational restriction imposed by the delocalization of nonbonded electrons on the nitrogen into the carboxyl moiety, and their participation in hydrogen bonding through the carboxyl group and the backbone NH acs.orgscientists.uznih.gov.

Significance of Long-Chain Alkyl Carbamates in Advanced Chemical Synthesis and Material Development

Long-chain alkyl carbamates, such as Octadecyl carbamate and its derivatives, derive their significance from the interplay of their carbamate functionality and the extended hydrophobic alkyl chain. This dual nature often imparts amphiphilic properties, which are critical for various applications in advanced chemical synthesis and material development. For instance, 2,3-dihydroxypropyl octadecylcarbamate, a derivative containing an octadecyl (C18) chain, exhibits both hydrophobic and hydrophilic characteristics, rendering it useful as an emulsifier and surfactant in cosmetic formulations, enhancing product stability and texture ontosight.ai. Its amphiphilic nature also suggests potential for use in pharmaceutical formulations to aid in drug solubilization and delivery, and it is being investigated for its utility in biocompatible materials ontosight.ai. In the realm of nanomaterial synthesis, octadecylammonium octadecylcarbamate (OAOC), which can form from the reaction of octadecylamine (B50001) (ODA) with ambient carbon dioxide, has been utilized in the synthesis of surfactant-coated zinc sulfide (B99878) (ZnS) nanorods acs.org. This demonstrates the role of long-chain carbamate-related compounds in controlling the morphology and properties of advanced materials. The incorporation of octadecyl carbamate moieties into polymers, such as poly(vinyl N-octadecylcarbamate), further underscores their relevance in material science, indicating industrial interest in new polymeric materials digitgaps.com. The long octadecyl chain is also leveraged in chromatographic applications, where octadecyl stationary phases (C18) are widely used for the separation of various compounds, highlighting the utility of the long alkyl chain in analytical chemistry science.govresearchgate.net.

Research Imperatives and Knowledge Gaps Pertaining to Octadecyl Carbamate

Despite the broad importance of carbamates and the recognized utility of long-chain alkyl functionalities in chemical and material sciences, specific, detailed research focusing solely on Octadecyl carbamate (PubChem CID 233052) appears to be less extensively documented compared to its derivatives or other carbamate classes. A primary research imperative is to comprehensively explore the intrinsic chemical and physical properties of Octadecyl carbamate itself, beyond its general classification as a long-chain alkyl carbamate.

Key knowledge gaps include:

Detailed Synthesis Pathways: While general methods for carbamate synthesis exist, specific, optimized, and green synthetic routes for Octadecyl carbamate warrant further investigation to improve efficiency and reduce environmental impact mdpi.comresearchgate.net.

Specific Material Applications: Although related long-chain carbamates are used in surfactants and nanomaterials, the direct application and performance of Octadecyl carbamate as a standalone component or a precise building block in specific advanced materials require dedicated research. Its potential as a phase change material, lubricant additive, or in self-assembling systems, given its long alkyl chain, could be explored.

Structure-Property Relationships: A more in-depth understanding of how the octadecyl chain specifically influences the thermal stability, solubility, crystallinity, and surface activity of Octadecyl carbamate, particularly in comparison to other alkyl chain lengths, remains an area for focused study.

Environmental Fate and Degradation: While general carbamate pesticides have known degradation pathways, the specific environmental behavior and degradation products of Octadecyl carbamate, if it were to find widespread use, would need thorough investigation nih.gov.

Catalytic Applications: The potential for Octadecyl carbamate to act as a ligand or a component in catalytic systems, leveraging its unique structure, is largely unexplored.

The relative scarcity of dedicated studies on Octadecyl carbamate suggests an opportunity for fundamental and applied research to fully characterize its potential and expand its utility in various scientific and industrial domains.

Overview of Current Research Landscape on Octadecyl Carbamate

The current research landscape pertaining to Octadecyl carbamate is primarily situated within the broader context of carbamate chemistry and the study of long-chain organic compounds. While direct, extensive research on Octadecyl carbamate (PubChem CID 233052) as a singular focus is not widely published, its relevance is often observed through its inclusion in larger classes of compounds or as a component within more complex systems.

Key areas where Octadecyl carbamate or its structural motif is encountered include:

Synthesis of Carbamate Derivatives: Research continues into developing novel and efficient methods for synthesizing various carbamate derivatives, including those with long alkyl chains, often employing green chemistry principles or metal-catalyzed coupling reactions mdpi.comresearchgate.net. These synthetic advancements could be applied to Octadecyl carbamate.

Material Science and Polymer Chemistry: The presence of the octadecyl carbamate moiety in polymers like poly(vinyl N-octadecylcarbamate) indicates ongoing interest in incorporating such structures into new materials with tailored properties digitgaps.com. This suggests research into the polymerization and material characteristics of compounds containing this functional group.

Surfactant and Emulsifier Development: The amphiphilic nature conferred by the long alkyl chain in carbamates, exemplified by derivatives such as 2,3-dihydroxypropyl octadecylcarbamate, continues to drive research into their use as emulsifiers and surfactants in various industries, including cosmetics and potentially pharmaceuticals ontosight.ai.

Analytical Chemistry: Octadecyl (C18) stationary phases are a cornerstone in chromatography, widely used for the separation and analysis of diverse chemical compounds science.govresearchgate.net. This highlights the ongoing utility of the octadecyl chain in analytical methodologies, which indirectly supports the study of compounds like Octadecyl carbamate.

Broader Carbamate Applications: The general research landscape for carbamates encompasses their roles in drug design, agrochemicals, and as protecting groups in organic synthesis, with continuous efforts to understand their properties, stability, and interactions acs.orgnih.govwosjournals.com. Octadecyl carbamate, as a member of this class, benefits from and contributes to this wider body of knowledge.

The current research indicates that while Octadecyl carbamate may not be a primary subject of isolated study, its structural features are actively explored within the synthesis, application, and analytical domains of the broader carbamate and long-chain organic compound chemistry.

Properties

CAS No. |

6325-77-5 |

|---|---|

Molecular Formula |

C19H39NO2 |

Molecular Weight |

313.5 g/mol |

IUPAC Name |

octadecyl carbamate |

InChI |

InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21/h2-18H2,1H3,(H2,20,21) |

InChI Key |

IULGYNXPKZHCIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Octadecyl Carbamate

Classical and Contemporary Approaches to Octadecyl Carbamate (B1207046) Synthesis

The formation of octadecyl carbamate primarily relies on established chemical transformations that create the characteristic carbamate bond.

The most common synthetic route for octadecyl carbamate involves the reaction between 1-octadecanol (stearyl alcohol, PubChem CID: 8221) and octadecyl isocyanate (stearyl isocyanate, PubChem CID: 66988). This reaction, known as the addition of an alcohol to an isocyanate, directly forms the carbamate linkage.

Alternatively, carbamates can be synthesized using phosgene (B1210022) or its less toxic derivatives as carbonyl sources. While phosgene (COCl₂) is highly reactive, its toxicity has led to the development of safer alternatives such as diphenyl carbonate (PubChem CID: 7597) and dimethyl carbonate (PubChem CID: 12021) fishersci.cafishersci.cafishersci.atatamanchemicals.comsigmaaldrich.comthegoodscentscompany.comindiamart.comnih.govfishersci.ca. Another common phosgene equivalent is 1,1'-carbonyldiimidazole (B1668759) (CDI, PubChem CID: 68263), which can convert alcohols into carbamates wikipedia.orgfishersci.dkfishersci.atcenmed.comtcichemicals.com. The reaction typically involves the alcohol reacting with CDI to form an activated intermediate, which then reacts with an amine to yield the carbamate. However, for octadecyl carbamate, the direct reaction of 1-octadecanol with a suitable carbamoylating agent would be employed.

The general reaction schemes for carbamate formation are summarized in Table 1.

Table 1: Common Precursors and Chemical Transformations for Carbamate Synthesis

| Precursor 1 (Alcohol) | Precursor 2 (Carbonyl Source) | Reaction Type | Product Class |

| R-OH (e.g., Octadecanol) | R'-NCO (e.g., Octadecyl Isocyanate) | Addition | Carbamate |

| R-OH (e.g., Octadecanol) | COCl₂ (Phosgene) | Phosgenation | Carbamate |

| R-OH (e.g., Octadecanol) | (RO)₂CO (Dialkyl/Diaryl Carbonate, e.g., Dimethyl Carbonate, Diphenyl Carbonate) | Transesterification | Carbamate |

| R-OH (e.g., Octadecanol) | CDI (1,1'-Carbonyldiimidazole) | Activation/Coupling | Carbamate |

The formation of carbamates from alcohols and isocyanates is a nucleophilic addition reaction. The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This typically proceeds through a four-membered cyclic transition state, leading to the formation of the carbamate bond. The reaction rate can be influenced by factors such as temperature, solvent polarity, and the presence of catalysts.

For carbamate synthesis involving CO₂ and amines, mechanistic studies suggest multiple pathways, including nucleophilic attack of the amine on CO₂ to form a zwitterionic intermediate, followed by deprotonation rsc.org. In some cases, a concerted mechanism where the base activates and deprotonates the nucleophile at the carboxylation transition state has been proposed rsc.org. While octadecyl carbamate is an alcohol-derived carbamate, these general mechanistic insights into carbamate bond formation are relevant. For palladium-catalyzed carbamate synthesis, the mechanism can involve ligand dissociation, intermediate formation, and hydrogenation steps, with specific pathways exhibiting different energetic profiles scilit.comresearchgate.net.

Catalytic Systems and Process Optimization for Enhanced Octadecyl Carbamate Production

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of octadecyl carbamate production.

Homogeneous Catalysis: Organotin compounds, particularly dibutyltin (B87310) dilaurate (DBTDL, PubChem CID: 16682738), are widely used homogeneous catalysts for the reaction between alcohols and isocyanates to form carbamates wikipedia.orgatamankimya.comsigmaaldrich.com. DBTDL accelerates the reaction by coordinating with the isocyanate, increasing its electrophilicity, or by activating the alcohol. Other homogeneous catalysts include tertiary amines like triethylamine (B128534) (PubChem CID: 8471), which act as bases to deprotonate the alcohol, increasing its nucleophilicity nih.govfishersci.atatamanchemicals.com. Zinc acetate (B1210297) (PubChem CID: 11192) has also been noted as a catalyst in various synthetic applications americanelements.comfishersci.sefishersci.ca. Recent research has explored Lewis acid catalysts such as Hafnium(IV) triflate (Hf(OTf)₄) for the synthesis of β-carbamate ketones, demonstrating fast reaction rates and low catalyst loading under solvent-free conditions mdpi.com. Palladium-based catalysts, such as Pd(PPh₃)₄, have also been investigated for carbamate synthesis, showing the ability to stabilize reaction intermediates and facilitate transformations scilit.comresearchgate.net.

Heterogeneous Catalysis: The development of heterogeneous catalysts for carbamate synthesis offers advantages such as easier separation from the product, reusability, and reduced environmental impact. While specific heterogeneous catalysts for octadecyl carbamate synthesis are less extensively documented in general searches, the broader field of carbamate synthesis has seen the application of various solid catalysts. These can include metal oxides, zeolites, and metal-organic frameworks (MOFs), which provide active sites for the reaction while remaining in a separate phase. The use of immobilized organic bases has also been reported for CO₂-based carbamate synthesis, allowing for mild reaction conditions and high yields researchgate.net.

The application of green chemistry principles in octadecyl carbamate manufacturing aims to minimize hazardous substances and energy consumption. Key strategies include:

Phosgene-Free Routes: Replacing highly toxic phosgene with less hazardous carbonyl sources like dimethyl carbonate (DMC) or diphenyl carbonate (DPC) is a significant green chemistry advancement atamanchemicals.comthegoodscentscompany.com. DMC, in particular, is considered a "green" reagent due to its low toxicity, biodegradability, and high atom economy thegoodscentscompany.com.

CO₂ Utilization: Directly using carbon dioxide as a carbon source for carbamate synthesis is a highly desirable green chemistry approach, as it utilizes a readily available and renewable feedstock rsc.orguantwerpen.be. While more commonly applied to amine-based carbamates, research into CO₂ fixation with alcohols for carbamate production is ongoing.

Solvent-Free or Green Solvent Systems: Conducting reactions in the absence of traditional organic solvents or using environmentally benign solvents (e.g., ionic liquids, supercritical CO₂) reduces waste and improves safety. Some catalytic systems for carbamate synthesis have demonstrated effectiveness under solvent-free conditions mdpi.com.

Atom Economy: Designing synthetic routes with high atom economy ensures that most atoms from the starting materials are incorporated into the final product, minimizing waste byproducts.

Novel Derivatization and Functionalization Strategies for Octadecyl Carbamate Analogs

Octadecyl carbamate, with its long alkyl chain and carbamate functionality, serves as a versatile building block for various analogs and functionalized compounds. Derivatization strategies typically focus on modifying the carbamate nitrogen or introducing additional functionalities to the octadecyl chain.

One example of an analog is 2,3-dihydroxypropyl octadecylcarbamate (PubChem CID: 99416), which incorporates a dihydroxypropyl group. This modification introduces hydrophilic characteristics to the molecule, making it amphiphilic and useful in applications requiring surfactant properties, such as emulsification ontosight.ai.

Further functionalization can involve reactions at the carbamate nitrogen, such as N-alkylation or acylation, to alter the compound's properties or create new derivatives with specific reactivities. The long octadecyl chain can also be modified through reactions like halogenation, oxidation, or the introduction of unsaturated bonds, leading to a diverse range of octadecyl carbamate analogs with tailored properties for various applications. These strategies aim to expand the utility of octadecyl carbamate in areas such as polymer chemistry, material science, and the development of specialized surfactants.

Purification and Isolation Techniques for High-Purity Octadecyl Carbamate

Achieving high purity for octadecyl carbamate is crucial for its various applications. Common purification and isolation techniques for alkyl carbamates, which would be applicable to octadecyl carbamate, include:

Precipitation and Solvent Extraction: These are general methods used to purify organic compounds, including polycarbamates. Post-reaction purification often involves precipitation and solvent extraction to remove unreacted monomers and by-products. evitachem.com For instance, a method for purifying polyvinyl N-octadecyl carbamate involved precipitation by adding methanol (B129727) to a hot isopropanol (B130326) solution, followed by removal and drying. This process could be repeated to enhance purity. google.com

Filtration, Washing, and Drying: For alkylcarbamates, the product can be isolated as a white powder through filtration, followed by washing with suitable solvents (e.g., pentane) to remove impurities. The purified product is then typically dried under vacuum, often at moderate temperatures (e.g., 50 °C). mdpi.com

Recrystallization: This technique is effective for purifying solid compounds. Alkylcarbamates, once isolated, can be recrystallized from appropriate solvents (e.g., pentane) to achieve higher purity. mdpi.com

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and solid-phase extraction (SPE) are widely employed for the isolation and determination of carbamates from complex mixtures. tandfonline.comresearchgate.nettandfonline.complos.orgnih.govresearchgate.net While primarily analytical, these techniques can be scaled up or adapted for preparative purification of octadecyl carbamate, leveraging its hydrophobic octadecyl chain for separation on reversed-phase (C18) columns. chemrxiv.orgplos.org

Detailed Research Findings (Data Tables): While the search results describe various synthetic and purification methods, specific detailed numerical data (e.g., precise reaction yields under varying conditions, purity percentages from different purification steps) solely for Octadecyl carbamate (PubChem CID 233052) suitable for an interactive data table were not consistently available within the provided sources. Yields of 90% have been reported for related poly(vinyl N-octadecyl carbamate) google.com, indicating the potential for high efficiency in analogous processes for similar long-chain carbamates.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Octadecyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Octadecyl Carbamate (B1207046) Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including octadecyl carbamate. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atom connectivity.

Proton (¹H) and Carbon-13 (¹³C) NMR Applications

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the chemical environment of the hydrogen and carbon atoms within octadecyl carbamate.

¹H NMR Spectroscopy: The proton NMR spectrum of a related long-chain carbamate, such as methyl N-octadecylcarbamate, would be expected to show distinct signals corresponding to the different types of protons in the molecule. For instance, the terminal methyl group (CH₃) of the octadecyl chain would appear as a triplet at approximately 0.88 ppm. The methylene (B1212753) groups (CH₂) of the long alkyl chain would produce a complex multiplet signal around 1.25 ppm. The methylene group adjacent to the oxygen atom (O-CH₂) would be shifted downfield, appearing as a triplet around 4.13 ppm. The protons of the carbamate's NH group would exhibit a broad signal, and if a methyl ester is present (as in methyl octadecylcarbamate), a singlet for the methoxy (B1213986) (OCH₃) protons would be observed around 3.78 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. For a compound like methyl octadecylcarbamate, the carbonyl carbon of the carbamate group is typically observed at a chemical shift of approximately 155.88 ppm. The carbon of the methylene group attached to the oxygen (O-CH₂) appears around 68.25 ppm. The carbons of the long octadecyl chain produce a series of signals in the range of 14.08 to 31.88 ppm. The methoxy carbon would have a signal around 54.59 ppm. rsc.org The presence of a carbamate group is also indicated by a peak around 153-155 ppm in the ¹³C NMR spectrum. nd.edursc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Long-Chain Carbamate (similar to Octadecyl Carbamate)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ (terminal) | ~0.88 (triplet) | ~14.1 |

| -(CH₂)n- | ~1.25 (multiplet) | ~22.7 - 31.9 |

| -O-CH₂- | ~4.13 (triplet) | ~68.3 |

| -NH- | Broad Signal | - |

| C=O (Carbamate) | - | ~155.9 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Octadecyl Carbamate

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D spectra and for determining the complete connectivity of the molecule. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For octadecyl carbamate, COSY would show correlations between the protons of adjacent methylene groups along the entire octadecyl chain, confirming their sequential arrangement. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. columbia.edu This is crucial for assigning the ¹³C signals based on their attached protons. For example, the ¹H signal of the O-CH₂ group at ~4.13 ppm would show a cross-peak with the ¹³C signal at ~68.3 ppm. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for connecting different fragments of the molecule. For instance, in methyl octadecylcarbamate, the protons of the O-CH₂ group would show a correlation to the carbonyl carbon (C=O) of the carbamate, and the methoxy protons would also show a correlation to the same carbonyl carbon, thus confirming the ester and alkyl chain connectivity to the carbamate group. rsc.orgbeilstein-journals.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis of Octadecyl Carbamate

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of octadecyl carbamate would be dominated by absorptions corresponding to the carbamate and the long alkyl chain. A strong absorption band around 1690-1740 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the carbamate group. rsc.orgrsc.org The N-H stretching vibration of the carbamate typically appears as a broad band in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the octadecyl chain are observed as strong sharp bands between 2850 and 2960 cm⁻¹. The C-O stretching vibration of the carbamate ester would be visible around 1255 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR. contractpharma.com For long-chain hydrocarbons, Raman spectra can provide details about conformational ordering. ethernet.edu.et In octadecyl carbamate, the C-H stretching and bending modes of the alkyl chain would be prominent. The symmetric stretching of the C-C backbone in the alkyl chain would also be observable. While the carbonyl stretch is often weaker in Raman compared to FTIR, it can still be detected. The study of carbamate formation has been successfully carried out using Raman spectroscopy. sci-hub.se

Table 2: Key Vibrational Frequencies for Octadecyl Carbamate

| Functional Group | Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H | Stretching | ~3300-3400 (broad) | - |

| C-H (alkyl) | Stretching | ~2850-2960 (strong, sharp) | ~2850-2960 |

| C=O (carbamate) | Stretching | ~1690-1740 (strong) | ~1690-1740 |

| C-O (ester) | Stretching | ~1255 | - |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis of Octadecyl Carbamate

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. rroij.com

Electron Ionization (EI) and Electrospray Ionization (ESI) MS

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. chromatographyonline.com The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with numerous fragment ion peaks. chemguide.co.uk The fragmentation pattern is characteristic of the molecule's structure. For octadecyl carbamate, fragmentation would likely involve cleavage of the long alkyl chain and fragmentation around the carbamate functional group. While EI provides rich structural information, the molecular ion peak can sometimes be weak or absent for labile molecules. libretexts.org

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. nih.gov It typically produces protonated molecules [M+H]⁺ or other adduct ions, with minimal fragmentation. nih.gov This makes it ideal for accurately determining the molecular weight of octadecyl carbamate. researchgate.net By adjusting the instrumental parameters, some fragmentation can be induced to gain structural information. nih.gov Carbamates are often analyzed using ESI-MS, which can provide a stable signal for the protonated molecule. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition of Octadecyl Carbamate

High-Resolution Mass Spectrometry (HRMS) measures the m/z values with very high accuracy (typically to four or five decimal places). uni-mainz.deresearchgate.net This precision allows for the determination of the elemental composition of the molecular ion and its fragments. science.gov For octadecyl carbamate, HRMS would be able to distinguish its molecular formula from other compounds that have the same nominal mass but different elemental compositions. For example, the theoretical m/z for the protonated molecule [M+H]⁺ can be calculated based on the exact masses of the constituent atoms (C, H, N, O), and this can be compared to the experimentally measured value to confirm the elemental formula. rsc.org

Table 3: Mass Spectrometry Data for Octadecyl Carbamate

| Technique | Primary Ion Observed | Information Obtained |

|---|---|---|

| EI-MS | M⁺ and fragment ions | Molecular weight and structural fragmentation pattern |

| ESI-MS | [M+H]⁺ or other adducts | Accurate molecular weight |

| HRMS | Highly accurate m/z | Elemental composition |

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism Analysis of Octadecyl Carbamate

X-ray Diffraction (XRD) is the definitive method for investigating the crystalline structure of materials. For compounds like octadecyl carbamate, particularly within polymeric systems such as poly(vinyl n-octadecyl carbamate) (PVNODC), the long C18 alkyl chains have a strong tendency to self-assemble and crystallize. researchgate.net XRD analysis provides detailed information about this crystalline packing. polyacs.org

Research on comb-like polymers with octadecyl carbamate side chains reveals the formation of ordered, layered structures. researchgate.net The diffraction patterns typically show sharp peaks in the wide-angle X-ray diffraction (WAXD) region, which are indicative of side-chain crystallization. researchgate.netresearchgate.net The alkyl chains often adopt a hexagonal packing arrangement between the main polymer backbones. researchgate.net The distance between these layers is dependent on the length of the alkyl side chains, a parameter that can be precisely measured from the position of the diffraction peaks in the small-angle region. researchgate.net The degree of crystallinity, which influences the material's physical properties, can also be quantified from the XRD data.

Table 2: Typical XRD Findings for Polymers with Octadecyl Carbamate Side Chains

| Diffraction Feature | Typical 2θ Angle (°) | Structural Interpretation |

|---|---|---|

| Small-Angle Peak | 2-6° | Corresponds to the d-spacing of the layered structure formed by the polymer backbones. researchgate.net |

| Wide-Angle Peak | ~21° | Indicates the hexagonal packing of the crystallized octadecyl side chains. polyacs.org |

Note: The exact 2θ values can vary depending on the specific polymer backbone and sample preparation.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Thermal Behavior Studies of Octadecyl Carbamate

Thermal analysis techniques are crucial for determining the stability and phase behavior of octadecyl carbamate and its derivatives.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile. Studies on materials containing octadecyl carbamate show that the carbamate group can enhance thermal stability compared to related compounds. For example, octadecyl carbamate has been shown to have a higher degradation temperature than its parent amine, octadecylamine (B50001). mdpi.com TGA curves for polymers incorporating octadecyl carbamate show the onset temperature of decomposition, which is a key indicator of their performance limit in high-temperature applications. researchgate.netresearchgate.net

Table 3: Illustrative Thermal Analysis Data for an Octadecyl Carbamate-Containing Polymer

| Analysis Type | Parameter | Typical Value Range | Significance |

|---|---|---|---|

| DSC | Melting Temperature (Tm) of side chains | 40 - 70 °C | Indicates the melting point of the crystalline octadecyl side-chain domains. researchgate.netresearchgate.net |

| DSC | Enthalpy of Fusion (ΔHm) | 50 - 150 J/g | Quantifies the degree of side-chain crystallinity. |

| TGA | Onset Decomposition Temperature (Tonset) | 250 - 350 °C | Defines the upper limit of the material's thermal stability. mdpi.comacs.org |

Note: These values are representative and can be influenced by the polymer structure, molecular weight, and heating rate.

Table of Mentioned Compounds

| Compound Name |

|---|

| Octadecyl carbamate |

| 2-hydroxy-4-benzophenonyl n-octadecyl carbamate |

| Poly(vinyl n-octadecyl carbamate) (PVNODC) |

| Octadecylamine |

Computational and Theoretical Studies on Octadecyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation of Octadecyl Carbamate (B1207046)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electronic structure and molecular conformation of organic molecules. These methods provide a detailed understanding of a molecule's ground state properties, including bond lengths, bond angles, dihedral angles, and charge distributions.

Density Functional Theory (DFT) Applications in Predicting Spectroscopic Signatures

DFT is widely employed to predict various spectroscopic signatures, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra science.govindianchemicalsociety.comphyschemres.orgresearchgate.netresearchgate.net. For carbamate derivatives, DFT calculations can accurately simulate vibrational frequencies (IR) and chemical shifts (NMR) by optimizing molecular geometries and computing corresponding properties science.govphyschemres.orgresearchgate.net. For instance, studies on aryl (trichloroacetyl)carbamate derivatives have shown excellent agreement between experimental IR, 1H NMR, and 13C NMR data and theoretical results obtained using DFT methods like B3LYP with specific basis sets physchemres.org. Similarly, the gauge-including atomic orbital (GIAO) approach within DFT is commonly used for NMR chemical shift calculations science.govresearchgate.net. While specific DFT studies predicting the spectroscopic signatures solely for octadecyl carbamate were not identified, the application of these established methodologies would provide valuable theoretical spectra for comparison with experimental data, aiding in structural elucidation and confirmation.

Table 1: Typical Spectroscopic Parameters Predictable by DFT for Carbamates

| Spectroscopic Method | Predicted Parameter | Common DFT Application |

| Infrared (IR) | Vibrational Frequencies | Identification of functional groups, conformational analysis science.govphyschemres.org |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (1H, 13C) | Structural elucidation, conformational preferences science.govphyschemres.orgresearchgate.net |

| Ultraviolet-Visible (UV-Vis) | Electronic Transitions, Absorption Maxima | Understanding electronic structure, chromophores science.govresearchgate.net |

Conformational Analysis and Energy Landscapes of Octadecyl Carbamate

Conformational analysis is critical for flexible molecules like octadecyl carbamate, which possesses a long alkyl chain and a carbamate linkage. The carbamate group itself exhibits conformational preferences, including cis and trans configurations, which can be energetically stable nih.govchemrxiv.orgresearchgate.netnih.gov. Studies on carbamate monomers have shown that cis configurations can be energetically stable, a notable divergence from peptides which typically favor trans configurations nih.govchemrxiv.org. This stability can be influenced by π-electron delocalization and intramolecular hydrogen bonding nih.govchemrxiv.org.

For a long-chain molecule like octadecyl carbamate, the conformational landscape involves numerous possible arrangements of the alkyl chain, in addition to the carbamate moiety's specific conformations. Computational methods explore the potential energy surface (PES) to identify stable conformers and their relative energies nih.govresearchgate.netorganicchemistrytutor.com. Techniques like mixed torsional/low-mode sampling combined with force fields (e.g., OPLS-2005) and subsequent DFT optimization can be used to thoroughly explore the conformational space nih.govresearchgate.net. The energy differences between conformers, often in the order of kcal/mol, dictate their populations at a given temperature nih.govchemrxiv.org. The rotational barriers around the C-N bond in carbamates are typically lower than those in analogous amides, contributing to their conformational flexibility and reactivity nih.govresearchgate.net. Understanding these energy landscapes is crucial for predicting the molecule's behavior in different environments and its interactions.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Aggregation Behavior of Octadecyl Carbamate

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions over time, particularly for larger systems or ensembles of molecules rsc.orgrsc.org. For octadecyl carbamate, MD simulations can provide insights into its intermolecular interactions and aggregation behavior, especially given its amphiphilic nature (hydrophobic octadecyl chain and a polar carbamate head).

MD simulations can model various intermolecular forces, including van der Waals forces and electrostatic interactions, using potential energy functions or force fields rsc.org. These simulations are applied to understand the self-assembly of surfactants and polymers in solution, at interfaces, and in bulk rsc.orgresearchgate.netmdpi.comacs.org. For instance, MD has been used to investigate the aggregation behavior of surfactant molecules at oil-water interfaces, analyzing factors like solvent accessible surface area, hydrogen bond distribution, and order parameters researchgate.netmdpi.com.

While direct MD studies on the aggregation of pure octadecyl carbamate were not explicitly found, research on related compounds like anthracen-9-ylmethyl octadecylcarbamate highlights the role of π-π stacking, hydrogen-bonding, and van der Waals interactions in forming ordered micro/nanostructures, which are influenced by solvent polarity researchgate.net. Similarly, poly(vinyl n-octadecyl carbamate) has been studied for its crystallization and chain stacking behavior, which are critical for its properties as a release agent researchgate.net. MD simulations would be invaluable for predicting how octadecyl carbamate molecules arrange themselves in various solvents, form micelles or other aggregates, and interact with other molecules, driven by the interplay of its hydrophobic and hydrophilic parts.

Table 2: Key Aspects of Intermolecular Interactions and Aggregation Studied by MD Simulations

| Interaction Type | Relevance for Octadecyl Carbamate | MD Simulation Insights |

| Hydrogen Bonding | Between carbamate groups, with solvent | Self-assembly, aggregate stability, solvent effects researchgate.netmdpi.com |

| Van der Waals Forces | Between octadecyl chains, overall packing | Hydrophobic interactions, chain stacking, aggregate morphology researchgate.netrsc.org |

| Electrostatic Interactions | Between polar headgroups, with ions | Influence on aggregation, interfacial behavior rsc.org |

| Aggregation Behavior | Micelle formation, lamellar structures | Critical micelle concentration, aggregate size and shape, phase transitions researchgate.netmdpi.comacs.org |

Molecular Docking and Binding Site Prediction for Octadecyl Carbamate in Non-Biological Systems

Molecular docking is a computational method used to predict the preferred orientation (binding mode) of a small molecule (ligand) when bound to a larger molecule (receptor) and to estimate the strength of the association nih.govnih.govscitechnol.com. While many docking studies for carbamates focus on biological systems, such as enzyme inhibition nih.govnih.govresearchgate.net, its application can be extended to non-biological systems.

For octadecyl carbamate, molecular docking could be employed to predict its binding to various non-biological substrates. This could include interactions with:

Material Surfaces: Predicting how octadecyl carbamate adsorbs onto different solid surfaces (e.g., metals, polymers, ceramics) could be crucial for understanding its role as a surface modifier, lubricant additive, or component in coatings. The long alkyl chain suggests strong hydrophobic interactions with non-polar surfaces, while the carbamate group could engage in hydrogen bonding or polar interactions with specific surface functionalities.

Polymer Matrices: Docking could help understand how octadecyl carbamate interacts with polymer chains in a blend or composite, influencing properties like plasticization, compatibility, or release characteristics.

Other Chemical Compounds: Predicting interactions with other small molecules in a mixture, such as in formulations (e.g., emulsifiers, surfactants), could optimize product performance.

The principles of molecular docking involve defining a binding site, generating possible ligand poses, and scoring these poses based on an energy function to determine the most favorable binding mode scitechnol.com. Although specific studies on octadecyl carbamate in non-biological docking scenarios were not found in the search, the methodology is transferable.

Structure-Reactivity Relationship (SRR) Modeling for Octadecyl Carbamate and Related Analogs

Structure-Reactivity Relationship (SRR) modeling, also known as Quantitative Structure-Reactivity Relationship (QSRR), aims to establish correlations between the structural features of molecules and their chemical reactivity researchgate.net. For carbamates, SRR studies can shed light on how structural variations influence reaction rates, equilibrium constants, and reaction mechanisms.

Carbamates are considered "amide-ester" hybrids, and their chemical reactivity is comparable to these functional groups, with stability stemming from resonance nih.gov. The C-N bond rotational barrier in carbamates is typically lower than in amides, which can influence their reactivity by making them more electrophilic and reactive towards nucleophiles nih.gov. Studies have explored the reactivity of carbamates in various contexts, including their formation and de-protection mdpi.com. For instance, the formation of octadecyl carbamate via the reaction of octadecyl amine with CO2 has been investigated, with observations on its impact on subsequent reactions and the potential for reversibility mdpi.com.

SRR modeling for octadecyl carbamate would involve correlating specific structural descriptors (e.g., electronic properties of the carbamate group, steric bulk of the octadecyl chain, conformational flexibility) with observed or predicted reactivity parameters (e.g., rates of hydrolysis, susceptibility to nucleophilic attack, stability under various conditions). This can involve computational approaches to calculate electronic descriptors (e.g., HOMO-LUMO energies, partial charges) and steric descriptors, and then correlating them with experimental or theoretical reactivity data. Studies on related carbamates have shown how the nature and position of substituents can affect their inhibitory effects or other chemical transformations nih.govrivm.nl.

Predictive Modeling of Octadecyl Carbamate Interactions with Various Substrates

Predictive modeling encompasses a broader range of computational techniques beyond just docking, aiming to forecast how a molecule like octadecyl carbamate will interact with diverse substrates and influence their properties. This is particularly relevant given its potential applications as a surfactant, emulsifier, or surface modifier.

For instance, octadecyl-modified mesoporous silica (B1680970) materials have been prepared and characterized for their adsorption properties, demonstrating how the octadecyl group chemically bonds to the surface and influences the material's hydrophobicity and adsorption capacity for specific molecules researchgate.net. Similarly, poly(vinyl n-octadecyl carbamate) has been synthesized and studied for its use as a non-silicone release agent, where the long alkyl side chains influence its chemical structure, crystallization, and thermal stability, impacting its interaction with various substrates in the electronics industry researchgate.net.

Predictive modeling in this context could involve:

Adsorption Isotherms and Kinetics: Using computational methods to predict the adsorption behavior of octadecyl carbamate onto different surfaces, including the maximum adsorption capacity and the rate of adsorption.

Interfacial Tension Prediction: Modeling the effect of octadecyl carbamate on the interfacial tension between immiscible phases, which is crucial for its role as a surfactant or emulsifier acs.org.

Wettability Alteration: Simulating how octadecyl carbamate can alter the wettability of surfaces, for example, by forming self-assembled monolayers (SAMs) rsc.org.

Solubility and Compatibility: Predicting its solubility in different solvents and its compatibility with various polymers or other compounds in formulations.

These models often integrate insights from quantum chemical calculations (for molecular properties) and molecular dynamics simulations (for dynamic interactions and aggregation) to provide a comprehensive understanding of the molecule's behavior in complex systems.

Table 3: Predictive Modeling Applications for Octadecyl Carbamate Interactions

| Interaction Type | Modeling Goal | Relevant Properties/Mechanisms |

| Surface Adsorption | Predict binding strength and coverage on solid surfaces | Hydrophobic interactions, hydrogen bonding, surface energy rsc.orgresearchgate.net |

| Interfacial Activity | Forecast emulsifying or dispersing capabilities | Reduction of interfacial tension, micelle formation acs.org |

| Polymer Compatibility | Assess miscibility and plasticizing effects in polymer blends | Intermolecular forces, chain entanglement, phase behavior |

| Substrate Modification | Design materials with tailored surface properties | Formation of self-assembled layers, wettability changes rsc.org |

Chemical Reactivity, Stability, and Degradation Pathways of Octadecyl Carbamate

Hydrolytic Stability and Kinetic Studies of Octadecyl Carbamate (B1207046) Degradation

The carbamate functional group is susceptible to hydrolysis in aqueous environments, a significant degradation pathway for many carbamate compounds. The rate and mechanism of hydrolysis are highly dependent on environmental conditions, particularly pH and temperature ontosight.ainih.gov.

General carbamate hydrolysis can proceed through several mechanisms. In alkaline conditions, two competing mechanisms are often observed:

B_AC_2 mechanism: Involves the nucleophilic attack of a hydroxyl anion on the carbamate carbonyl group, leading to a tetrahedral intermediate scitoys.comzhanggroup.org.

E_1cB mechanism: Involves the deprotonation of the carbamate amino group, forming an intermediate isocyanate, which then decomposes scitoys.com.

For carbamates in general, hydrolysis rates tend to increase with increasing hydroxyl ion concentration, consistent with a B_AC_2 mechanism at higher pH values scitoys.comzhanggroup.org. The electronic effects of substituents on the carbamate moiety can significantly influence its hydrolytic reactivity scitoys.comumich.edu. Alkyl carbamates, such as octadecyl carbamate, are generally noted for their relatively high chemical stability compared to their O-aryl substituted counterparts scitoys.com.

While specific kinetic studies detailing the half-lives and degradation rates of octadecyl carbamate under various conditions are not widely reported, its long alkyl chain might influence its solubility and accessibility to water, potentially affecting its observed hydrolysis rate in environmental matrices. One study noted that octadecyl carbamate formation resulted in a white precipitate and that it showed the "lowest reduction in yield and the poorest recovery in the de-protected amine reactivity" in a specific chemical context, suggesting a degree of stability.

pH-Dependent Hydrolysis Mechanisms of Octadecyl Carbamate

The pH of the aqueous environment is a critical factor governing carbamate hydrolysis ontosight.ainih.gov. Carbamates can undergo hydrolysis via acid-catalyzed, neutral, and alkaline (base-mediated) mechanisms:

Acid-catalyzed hydrolysis: Dominant at pH values below 6, where a proton (H+) catalyzes the bond-breaking and bond-making processes. The reaction rate increases as pH decreases ontosight.ai.

Neutral hydrolysis: Occurs at intermediate pH values, though research on this mechanism for carbamates is less extensive, it can be important at environmental pH levels ontosight.ai.

Alkaline hydrolysis: An important mechanism for many carbamates, where the hydroxyl ion (OH-) acts as a nucleophile. The reaction rate depends on the hydroxyl concentration and increases with increasing pH ontosight.ai.

For octadecyl carbamate, it is expected to follow these general pH-dependent trends observed for other carbamates. Its stability is likely to be lowest at extreme pH values (very acidic or very alkaline) and potentially higher in neutral conditions.

Catalyzed Hydrolysis of Octadecyl Carbamate in Aqueous Systems

Beyond general pH effects, carbamate hydrolysis can be influenced by various catalysts. In aqueous systems, nucleophilic catalysis by water or hydroxide (B78521) ions is inherent to the pH-dependent mechanisms zhanggroup.org. Enzyme-catalyzed hydrolysis is a well-known pathway for certain carbamates, particularly in biological systems where enzymes like Fatty Acid Amide Hydrolase (FAAH) can cleave carbamate bonds scitoys.comumich.edu. However, this is typically relevant for carbamates designed as enzyme inhibitors or substrates. In synthetic contexts, specific catalysts, such as palladium complexes with phosphine (B1218219) ligands, can be used for the deprotection (cleavage) of allylic carbamates. However, such catalytic processes are typically engineered for specific chemical transformations rather than general environmental degradation. For octadecyl carbamate in environmental aqueous systems, the primary catalytic influences would likely be pH and potentially microbial enzymes, though specific non-organismal enzymatic degradation data for this compound is not readily available.

Photochemical Degradation Mechanisms of Octadecyl Carbamate under UV and Visible Light Exposure

Photochemical degradation, also known as photolysis, is a process where chemical compounds break down due to exposure to light, particularly ultraviolet (UV) radiation. This process often involves the absorption of light energy, leading to the formation of free radicals and subsequent chain reactions that result in molecular fragmentation.

For carbamates, exposure to sunlight can lead to degradation. UV absorbers and light stabilizers are commonly used in materials to prevent such degradation by absorbing UV radiation and dissipating the energy, or by scavenging radicals. While the general principles of photochemical degradation apply to organic compounds like octadecyl carbamate, specific studies detailing its photodegradation mechanisms, quantum yields, or degradation products under UV and visible light exposure are not extensively documented. The long alkyl chain might influence the compound's physical state (e.g., solubility, aggregation), which could, in turn, affect its susceptibility to light exposure in various environmental matrices.

Thermal Decomposition Pathways and Products of Octadecyl Carbamate

Thermal decomposition is a critical degradation pathway for carbamates, often occurring at elevated temperatures. Carbamates are known to thermally decompose to yield isocyanates and alcohols or amines. This reaction is typically endothermic and requires temperatures preferably above 150 °C.

The general thermal decomposition of carbamates can be represented as: R-NH-COO-R' → R-N=C=O + R'-OH (Carbamate → Isocyanate + Alcohol)

However, at high temperatures, various undesired side reactions can occur, leading to the formation of byproducts such as polycarbodiimides or ureas. For instance, carbamate polymerization and urea (B33335) formation are important thermal degradation pathways for some carbamates.

Specific data on the thermal decomposition of octadecyl carbamate indicates that its degradation temperatures are higher than those of its amine conjugates. This suggests a relative thermal stability compared to some related compounds. While the primary thermal decomposition products are expected to follow the general carbamate to isocyanate and alcohol pathway, specific detailed studies on the precise temperature ranges, kinetic parameters, and full spectrum of degradation products for octadecyl carbamate are limited.

Oxidative Stability and Radical Scavenging Properties of Octadecyl Carbamate

Oxidative stability refers to a compound's resistance to degradation initiated by reactive oxygen species (ROS) or free radicals. Oxidation in aqueous environments can be a significant degradation pathway for various functional groups nih.gov. Free radicals (e.g., R•, RO•, ROO•, HO•) can initiate auto-oxidation processes, leading to molecular changes.

Radical scavenging properties are indicative of a compound's ability to neutralize these reactive species, often by donating a hydrogen atom or an electron to stabilize the radical. Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are commonly used to evaluate such properties.

Biotransformation Pathways of Octadecyl Carbamate in Environmental Matrices (Non-Organismal/Non-Human Focus)

Biotransformation in environmental matrices refers to the chemical alteration of compounds by biological agents, primarily microorganisms, in environments such as soil and water nih.gov. This process is crucial for the environmental fate of many organic pollutants.

For carbamates, common biotransformation pathways in the environment include hydrolysis and microbial degradation nih.gov. Microorganisms can utilize organic substances as carbon and energy sources, leading to their degradation. Factors such as soil type, moisture, temperature, and the presence of dissolved organic matter (DOM) can influence the rate and extent of biotransformation.

While carbamate pesticides are widely studied for their environmental biotransformation, specific non-organismal biotransformation pathways for octadecyl carbamate in environmental matrices are not detailed in the available literature. However, it is reasonable to expect that, like other organic compounds, octadecyl carbamate would undergo some degree of microbial degradation in soil and aquatic environments, potentially involving hydrolytic cleavage of the carbamate bond or oxidative breakdown of the long alkyl chain. The long hydrophobic chain might influence its bioavailability and interaction with microbial communities.

Interfacial and Supramolecular Chemistry of Octadecyl Carbamate

Adsorption and Self-Assembly Behavior of Octadecyl Carbamate (B1207046) at Solid-Liquid and Air-Liquid Interfaces

Octadecyl carbamate, as part of a larger polymer structure like polyvinyl octadecyl carbamate (PVODC), demonstrates significant interfacial activity. The long, waxy aliphatic C18 hydrocarbon chain is primarily responsible for the release properties observed in coatings. At an interface, the polar carbamate groups (containing hydroxyl and carboxyl functionalities) act as anchors to the substrate surface, while the long octadecyl chains orient themselves away from the polar surface. mayzo.com This arrangement leads to the formation of a well-ordered molecular film where the aliphatic chains are positioned side-by-side, creating a low-energy surface. mayzo.com

While specific studies on the adsorption of discrete octadecyl carbamate molecules are not abundant, the behavior of analogous long-chain N-alkyl carbamates provides insight. These molecules are known to form self-assembled monolayers (SAMs) on various substrates. The driving force for this self-assembly is the interplay of van der Waals interactions between the long alkyl chains and hydrogen bonding involving the carbamate headgroups.

At the air-water interface, it is anticipated that octadecyl carbamate would form a stable Langmuir film. In such a film, the polar carbamate headgroups would be oriented towards the water subphase, while the hydrophobic octadecyl tails would extend into the air. Compression of this film would lead to a transition from a gaseous to a liquid and finally to a solid-like condensed phase, with the alkyl chains packed in a highly ordered, quasi-crystalline arrangement.

Micellization, Vesicle Formation, and Lyotropic Liquid Crystalline Phases of Octadecyl Carbamate in Solution

In solution, amphiphilic molecules like octadecyl carbamate can self-assemble into various aggregates once a critical concentration, known as the critical micelle concentration (CMC), is exceeded. wikipedia.orgnanoscience.com Above the CMC, these molecules can form micelles, vesicles, or more complex lyotropic liquid crystalline phases.

Lyotropic liquid crystallinity has been observed in derivatives of amylose (B160209) tris(n-octadecylcarbamate) (ATODC) in solvents like tetrahydrofuran (B95107) and 2-octanone. documentsdelivered.com Although in this case the octadecyl carbamate is a side chain on a polymer, the study indicates that these side chains play a crucial role in the phase behavior. Small-angle X-ray scattering of concentrated solutions of ATODC showed a broad diffraction peak corresponding to the distance between neighboring polymer chains, suggesting a certain degree of ordered packing. documentsdelivered.com The formation of these ordered phases is dependent on the concentration of the polymer and the nature of the solvent. documentsdelivered.com

The phase behavior of such systems can be complex, transitioning through various ordered structures such as nematic, hexagonal, and lamellar phases as the concentration of the amphiphile increases. wikipedia.orgnih.gov

Formation and Characterization of Thin Films and Monolayers from Octadecyl Carbamate

Thin films and monolayers of octadecyl carbamate can be prepared using techniques such as the Langmuir-Blodgett (LB) method. wikipedia.orgunion.edu This technique involves the transfer of a compressed Langmuir film from the air-water interface onto a solid substrate. nanoscience.com By repeatedly dipping the substrate through the monolayer, multilayer structures with precise control over thickness and organization can be fabricated. nanoscience.com

The properties of these films are highly dependent on the deposition parameters, including the surface pressure of the Langmuir film, the dipping speed, and the nature of the substrate. Characterization of these films would typically involve techniques such as atomic force microscopy (AFM) to study the surface morphology and thickness, and X-ray reflectivity to determine the layer structure and molecular packing.

While specific data for octadecyl carbamate is limited, studies on similar long-chain molecules show that they form highly ordered, crystalline-like monolayers on solid supports. The carbamate headgroups provide strong anchoring to the substrate, while the long octadecyl chains pack closely together due to van der Waals forces, resulting in a dense and stable film.

Interactions of Octadecyl Carbamate with Polymeric Matrices, Membranes, and Nanomaterials

Octadecyl carbamate can be incorporated into polymeric matrices to modify their surface properties. As seen in polyvinyl octadecyl carbamate, the octadecyl carbamate side chains migrate to the surface, creating a low-energy, non-stick interface. mayzo.com The compatibility of octadecyl carbamate with a polymer matrix depends on the polarity of both the carbamate and the polymer. In non-polar polymers, the octadecyl chain would be well-solvated, while in polar polymers, the carbamate group would have favorable interactions.

The interaction of octadecyl carbamate with lipid membranes is of interest due to its structural similarity to lipids. It is plausible that octadecyl carbamate could intercalate into lipid bilayers, with its octadecyl chain aligning with the fatty acid chains of the lipids and the carbamate headgroup located at the membrane-water interface. Such an interaction could potentially alter the physical properties of the membrane, such as its fluidity and permeability. Studies on similar amphiphilic molecules have shown that they can disrupt the packing of lipid membranes. rsc.org

Octadecyl carbamate can also be used to functionalize nanomaterials, such as nanoparticles. nih.govmedcomadvance.com The carbamate group can serve as a linker to attach the molecule to the nanoparticle surface, while the octadecyl chain provides a hydrophobic coating. This can be used to control the dispersibility of the nanoparticles in different solvents and to create specific interfacial properties. For instance, octadecyl-functionalized magnetic nanoparticles have been synthesized and used as sorbents. nih.gov

Design of Octadecyl Carbamate-Based Supramolecular Architectures

The self-assembly properties of octadecyl carbamate make it a potential building block for the design of various supramolecular architectures. The carbamate group offers multiple sites for hydrogen bonding, which can be exploited to direct the assembly of these molecules into well-defined structures. nih.govnih.gov

By modifying the structure of the carbamate or by introducing other functional groups, it is possible to program the self-assembly process to form specific architectures, such as nanofibers, nanotubes, or gels. The long octadecyl chain provides the necessary hydrophobic interactions to drive the initial aggregation, while the specific interactions of the headgroups determine the final structure of the assembly. For example, studies on N-[(3-pyridinylamino) thioxomethyl] carbamates have shown that they can form layered structures stabilized by N-H···N hydrogen bonds. nih.gov

The formation of supramolecular chains based on N—H⋯O hydrogen bonds between amide and carboxylate groups has also been demonstrated in other carbamate derivatives. researchgate.net These non-covalent interactions are key to building complex and functional supramolecular systems from relatively simple molecular components.

Analytical Method Development for Octadecyl Carbamate Detection and Quantification

Chromatographic Separations for Octadecyl Carbamate (B1207046) Analysis

Chromatographic methods are fundamental for separating octadecyl carbamate from complex matrices, allowing for its subsequent detection and quantification. The choice of chromatographic technique depends on the compound's volatility, thermal stability, and the matrix complexity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Gas Chromatography (GC) Gas chromatography is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds ijpsjournal.com. However, carbamates, including octadecyl carbamate, can present challenges in GC analysis due to their potential for thermal degradation at high injector or column temperatures thermofisher.comresearchgate.net. This degradation can lead to irreproducible results or the formation of degradation products rather than the intact compound researchgate.net. For successful GC analysis of carbamates, derivatization steps are often employed to improve volatility and thermal stability researchgate.netd-nb.info. For instance, derivatization with reagents like 9-xanthydrol has been used for other carbamates to enable GC-MS detection at low microgram per kilogram levels d-nb.info. Method development in GC involves optimizing parameters such as injector temperature, solvent, injection mode, and column selection researchgate.netsciensage.info. Columns like Rxi-5SilMS and Rxi-17SilMS have been used in comprehensive two-dimensional gas chromatography (GC×GC) for pesticide analysis, demonstrating the potential for high-resolution separation nih.gov.

High-Performance Liquid Chromatography (HPLC) High-Performance Liquid Chromatography (HPLC) is often the preferred method for carbamate analysis, particularly for compounds that are thermally labile or non-volatile, circumventing the degradation issues encountered in GC thermofisher.com. Reversed-phase HPLC (RP-HPLC) is widely utilized, with octadecyl (C18) columns being a common stationary phase choice due to their hydrophobic nature, which is well-suited for separating compounds with long alkyl chains like octadecyl carbamate thermofisher.comchemijournal.comresearchgate.net.

Method development for HPLC typically involves optimizing the mobile phase composition, flow rate, and detection wavelength. Binary (e.g., methanol (B129727)/water) and ternary (e.g., acetonitrile (B52724)/methanol/water) mobile phase gradients are compatible with C18 columns for carbamate separation thermofisher.com. For example, a reverse phase HPLC method for meprobamate (a carbamate) utilized a Bondapak C18 column with an acetonitrile:water mobile phase (50:50 v/v) at a flow rate of 1.0 mL/min and UV detection at 240 nm, achieving a retention time of 7.0 minutes chemijournal.com. Specialized Acclaim® Carbamate columns are designed for baseline separation of carbamates, compatible with LC-postcolumn derivatization-fluorescence or LC-MS detection thermofisher.com. These columns can achieve baseline separation of multiple carbamate compounds within 20 minutes, even with reduced solvent consumption using smaller column formats (e.g., 3.0 × 150 mm) thermofisher.com.

Table 1: Representative HPLC Parameters for Carbamate Analysis

| Parameter | Typical Range/Value | Reference |

| Column Type | C18 (Octadecyl-modified silica) | thermofisher.comchemijournal.comresearchgate.net |

| Mobile Phase | Acetonitrile:Water, Methanol:Water (binary/ternary gradients) | thermofisher.comchemijournal.com |

| Flow Rate | 0.5 - 1.5 mL/min (e.g., 1.0 mL/min) | chemijournal.com |

| Detection | UV (e.g., 240 nm), Fluorescence (post-column derivatization) | thermofisher.comchemijournal.com |

| Column Dimensions | 3.9 x 300 mm, 4.6 x 250 mm, 3.0 x 150 mm, 2.1 x 150 mm | thermofisher.comchemijournal.com |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) Applications

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are versatile planar chromatographic techniques used for qualitative and quantitative analysis of various compounds, including non-volatile organics like pharmaceuticals and pesticides researchgate.netresearchgate.netuni-hohenheim.deuni-giessen.de. HPTLC offers advantages such as higher sample throughput, reduced solvent consumption, and suitability for screening tests researchgate.netuni-giessen.decarlroth.com.

For octadecyl carbamate, octadecyl-modified silica (B1680970) gel plates (RP-18 W / UV254) are highly relevant stationary phases carlroth.com. These plates are octadecyl-modified, indicating their suitability for hydrophobic compounds. HPTLC can serve as a pilot process for HPLC method development and allows for the separation of substances that can be subsequently analyzed by other techniques like IR or MS carlroth.com. The method involves optimizing the mobile phase to achieve appropriate retardation factor (Rf) values for effective separation researchgate.net. HPTLC is also noted for its cost-effectiveness, reliability, and ability to analyze multiple samples simultaneously, making it suitable for routine quality control uni-hohenheim.deuni-giessen.de.

Hyphenated Techniques for Trace Analysis of Octadecyl Carbamate

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, offering enhanced sensitivity, selectivity, and structural elucidation, particularly for trace analysis in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. For carbamates, GC-MS can provide good resolution, sensitivity, and selectivity d-nb.info. However, as noted, the thermal instability of some carbamates can lead to degradation during GC, necessitating careful method development or derivatization researchgate.netd-nb.info. Studies have investigated the chromatographic behavior of carbamates by GC-MS, examining variables such as injector temperature and column aging researchgate.net. The presence of degradation products, such as carbaryl (B1668338) phenol (B47542) from carbaryl, has been observed in GC-MS analysis due to thermal degradation researchgate.net.

For enhanced specificity and lower detection limits, GC-tandem mass spectrometry (GC-MS/MS) can be employed. This technique utilizes multiple stages of mass analysis to reduce matrix interferences and improve signal-to-noise ratios. For example, improved sample preparation combined with GC-MS-SIM (Selected Ion Monitoring) has been used for the analysis of ethyl carbamate in wine, demonstrating good accuracy, precision, and linearity nih.gov. Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-ToFMS) represents an advanced approach for multi-residue pesticide analysis in environmental waters, offering high resolution and sensitivity for complex mixtures nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-tandem Mass Spectrometry (LC-MS/MS) are indispensable tools for the trace analysis of carbamates, especially those that are non-volatile or susceptible to thermal degradation, which are common characteristics of many carbamates thermofisher.comamazonaws.com. LC-MS offers high selectivity, sensitivity, and often allows for simplified sample preparation compared to methods requiring derivatization amazonaws.com.

LC-MS methods have been established for the simultaneous determination of various carbamates in different matrices, such as fruits and vegetables capes.gov.brwaters.com. Reversed-phase columns, including octadecyl-bonded silica (C18), are commonly used in LC-MS for carbamate separation capes.gov.br. For example, an UHPLC-MS method for quantifying 15 carbamate pesticides in vegetables utilized a C18 column and achieved satisfactory sensitivity, with ion masses monitored via Selected Ion Recording (SIR) waters.com. The high selectivity of the mass spectrometer in LC-MS/MS significantly reduces matrix effects, leading to improved detection performance oup.com.

LC-MS/MS, particularly with electrospray ionization (ESI) in positive mode, is a promising alternative to traditional LC-fluorescence detection for carbamates, especially when high sensitivity and identification are required thermofisher.com. It enables multi-residue analysis and can achieve very low detection limits, sometimes down to the low parts per trillion (ppt) level with appropriate sample enrichment amazonaws.com.

Table 2: Representative LC-MS/MS Parameters for Carbamate Analysis

| Parameter | Typical Value/Mode | Reference |

| Column Type | C18 (Octadecyl-bonded silica) | capes.gov.brwaters.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | thermofisher.comoup.com |

| Detection Mode | Selected Ion Recording (SIR), Multiple Reaction Monitoring (MRM) | waters.com |

| Mobile Phase | Acetonitrile/Water, Methanol/Water | thermofisher.comamazonaws.com |

| LODs (Carbamates) | 0.1 ppb (without enrichment), low ppt (B1677978) (with SPE) | amazonaws.com |

Sample Preparation Strategies for Complex Matrix Analysis of Octadecyl Carbamate

Effective sample preparation is a critical step in the analysis of octadecyl carbamate, particularly when dealing with complex matrices such as environmental or biological samples. The goal is to isolate and preconcentrate the analyte while minimizing matrix interferences.

Solid Phase Extraction (SPE) is one of the most popular and effective methods for the preconcentration and purification of carbamates from various samples researchgate.netnih.govresearchgate.netlabrulez.com. Octadecyl-silica (C18) sorbents are frequently employed due to their strong retention capabilities for hydrophobic compounds like octadecyl carbamate researchgate.netoup.comresearchgate.netlabrulez.comvinatom.gov.vn. Other sorbents include styrene (B11656) divinylbenzene (B73037) copolymers and activated carbon black researchgate.net. SPE can be performed offline or online, with online coupling to LC being particularly convenient for automated sample preparation and analysis researchgate.net. For instance, SPE has been used for the extraction of pesticides, including carbamates, from environmental water samples prior to GC×GC-MS analysis nih.gov.

Liquid-Liquid Extraction (LLE) is another common technique, involving the partitioning of the analyte between two immiscible liquid phases researchgate.net. For ethyl carbamate analysis in wine, diethyl ether has been used as an extraction solvent, offering a less toxic alternative to dichloromethane (B109758) nih.gov.

Solid Phase Microextraction (SPME) is a solvent-free or minimal-solvent technique that uses a coated fiber to extract analytes directly from the sample matrix researchgate.netresearchgate.net. SPME with polyacrylate fibers has been studied for the preconcentration of carbamate pesticides before GC-MS analysis, aiming for reproducible signals of degradation products researchgate.net.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often combined with dispersive solid phase extraction (dSPE), has gained significant popularity for multi-residue pesticide analysis in food matrices waters.comoup.comvinatom.gov.vnresearchgate.net. This method typically involves acetonitrile extraction followed by a cleanup step using sorbents such as primary secondary amine (PSA) and octadecyl-bonded silica (C18) waters.comoup.comvinatom.gov.vn. The use of buffered QuEChERS (e.g., with acetate (B1210297) or citrate) is common for carbamate analyses in fruit and vegetable matrices, as it helps maintain pH and improve recovery vinatom.gov.vnresearchgate.net. This approach minimizes matrix effects and allows for rapid quantification of carbamates without extensive derivatization or time-consuming steps waters.com.

Table 3: Common Sample Preparation Strategies for Carbamates

| Strategy | Principle | Common Sorbents/Solvents | Application Context | Reference |

| Solid Phase Extraction (SPE) | Analyte retention on solid sorbent, then elution | C18, styrene divinylbenzene, activated carbon | Environmental, biological samples, water | researchgate.netnih.govresearchgate.netlabrulez.com |

| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids | Diethyl ether, dichloromethane | Wine, various matrices | researchgate.netnih.gov |

| Solid Phase Microextraction (SPME) | Analyte adsorption onto coated fiber | Polyacrylate | Water samples | researchgate.netresearchgate.net |

| QuEChERS (with dSPE) | Acetonitrile extraction, dispersive cleanup | PSA, C18, GCB | Fruits, vegetables, complex food matrices | waters.comoup.comvinatom.gov.vnresearchgate.net |

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE) Optimization: Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique for isolating and concentrating analytes from complex matrices. For hydrophobic compounds like Octadecyl carbamate, octadecyl-modified silica (C18) sorbents are commonly employed due to their strong retention capabilities for non-polar analytes nih.govmdpi.comedpsciences.org. The optimization of SPE for Octadecyl carbamate would involve several critical parameters:

Sorbent Selection: C18 silica is a primary choice, offering effective retention of hydrophobic carbamates nih.govmdpi.com. Other materials, such as octadecyl-modified graphene, have also shown enhanced efficiency in extracting carbamate pesticides researchgate.nettandfonline.com.

Conditioning: Typically, C18 cartridges are conditioned with organic solvents (e.g., methanol) followed by water to prepare the sorbent for sample loading mdpi.com.

Sample Loading: Parameters such as sample volume, pH, and flow rate are crucial. For instance, studies on carbamate pesticides using porous organic polymer sorbents demonstrated that optimal linearity and recoveries were achieved within specific sample volume and pH ranges nih.gov. For benzoic and sorbic acids on C18, a sample pH of 1 and a flow rate of 4.5 mL/min were found to be optimal for retention mdpi.com. Given the hydrophobic nature of Octadecyl carbamate, a lower pH might help in protonating any ionizable groups (if present) or simply reduce solubility in the aqueous phase, favoring retention on the C18 sorbent.

Washing: A washing step with a weak solvent is often necessary to remove matrix interferences while retaining the analyte.

Elution: The choice of elution solvent and its volume is critical for efficient recovery. Organic solvents or mixtures with varying polarities (e.g., methanol/acidified water) are typically used to desorb the analyte from the C18 sorbent mdpi.com. Optimization ensures complete elution without co-elution of interferences.

Liquid-Liquid Extraction (LLE) Optimization: Liquid-Liquid Extraction (LLE), also known as solvent extraction, separates compounds based on their differential solubilities between two immiscible liquid phases, typically an aqueous phase and an organic solvent wikipedia.org. For Octadecyl carbamate, which possesses both hydrophobic (octadecyl chain) and potentially hydrophilic (carbamate linkage) characteristics, LLE can be an effective preliminary cleanup step.

Solvent Selection: Acetonitrile is a common organic solvent used for the extraction of carbamates from aqueous samples nih.gov. Other solvents like ethyl acetate have also been successfully employed for carbamate extraction from biological matrices scispace.com. The selection depends on the polarity of the analyte and the matrix.